molecular formula C5H10O3S B14170967 6-Methyloxathiane 2,2-dioxide CAS No. 4362-71-4

6-Methyloxathiane 2,2-dioxide

Cat. No.: B14170967
CAS No.: 4362-71-4
M. Wt: 150.20 g/mol
InChI Key: CVCDRAUQCCAINK-UHFFFAOYSA-N
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Description

6-Methyloxathiane 2,2-dioxide is an organic sulfur compound with the molecular formula C5H10O3S and a molecular weight of 150.20 g/mol . Its CAS registry number is 4362-71-4 . The compound features a sulfone group (dioxide) bonded to a six-membered oxathiane ring, which incorporates both oxygen and sulfur atoms within its cyclic structure. Computed properties include a topological polar surface area of 51.8 Ų . This compound is presented as a chemical building block for research and development purposes. Compounds with sulfone functional groups and cyclic ether motifs are often of interest in various scientific fields, including organic synthesis and medicinal chemistry, where they can serve as intermediates or core structures for the development of novel molecules. Researchers can leverage its structure to explore new chemical spaces or as a precursor in synthetic pathways. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4362-71-4

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

6-methyloxathiane 2,2-dioxide

InChI

InChI=1S/C5H10O3S/c1-5-3-2-4-9(6,7)8-5/h5H,2-4H2,1H3

InChI Key

CVCDRAUQCCAINK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCS(=O)(=O)O1

Origin of Product

United States

Synthetic Methodologies for 6 Methyloxathiane 2,2 Dioxide and Its Analogues

Historical and Contemporary Approaches to 1,2-Oxathiane 2,2-dioxide Synthesis

The synthesis of 1,2-oxathiane 2,2-dioxides, also known as δ-sultones, has evolved significantly over the years. Historically, these cyclic sulfonic acid esters were prepared through straightforward but often harsh methods. chim.it Contemporary approaches, however, leverage modern catalytic systems to achieve higher efficiency and selectivity. acs.orgresearchgate.net

Early methods for the synthesis of the 1,2-oxathiane 2,2-dioxide ring primarily involved the intramolecular cyclization of long-chain hydroxy or halo sulfonic acids. chim.it One of the foundational approaches was the vacuum distillation of δ-halogeno and δ-hydroxy sulfonic acids. chim.it Thermal cyclization of δ-acyloxysulfonic acids also proved to be a viable, albeit energy-intensive, route. chim.it Another classical method is the sulfonation of alkenes. For instance, the reaction of terminal alkenes with a dioxane:sulfur trioxide complex was found to yield 4,6-disubstituted 1,2-oxathiane 2,2-dioxides. chim.it

More recent and refined methodologies have provided milder and more versatile routes to δ-sultones. Anion-mediated cyclization of 1,3-alkanedisulfonate esters represents a significant advancement, offering good to excellent yields under less strenuous conditions. chim.it Modern organometallic catalysis has further expanded the synthetic toolkit. Palladium-catalyzed intramolecular coupling reactions and Rhodium-catalyzed C-H insertion have emerged as powerful strategies for constructing the sultone ring. acs.orgresearchgate.netnih.gov Additionally, Rh-catalyzed carbene cyclization cycloaddition cascade reactions have been developed for the synthesis of complex, polycyclic sultone structures. acs.orgresearchgate.net These contemporary methods often provide greater control over the molecular architecture of the final product.

Regioselective and Stereoselective Synthesis of 6-Methyloxathiane 2,2-dioxide

Achieving regiochemical and stereochemical control is paramount in modern organic synthesis. For this compound, this entails directing the cyclization to ensure the methyl group is positioned exclusively at the C-6 position and controlling the spatial orientation of this substituent.

Strategies for Chiral Induction in Oxathiane Synthesis

The asymmetric synthesis of chiral sultones, including this compound, can be approached through several strategies to induce chirality. One common method involves the use of chiral starting materials derived from the chiral pool. nsf.gov This approach leverages naturally occurring enantiopure compounds to build the desired chiral scaffold.

Alternatively, chiral catalysts can be employed to facilitate enantioselective transformations. For example, organocatalytic [4+2] cycloaddition reactions have been successfully used to create chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds, demonstrating the potential of this strategy for related heterocyclic systems like oxathianes. nih.gov The development of suitable chiral Brønsted acid or Lewis acid catalysts could enable the asymmetric cyclization of achiral precursors to yield enantiomerically enriched this compound. nsf.gov Desymmetrization of meso-compounds using chiral catalysts is another powerful technique that has been applied to the synthesis of other chiral heterocycles and holds promise for sultone synthesis. nsf.gov

Control of Intramolecular Cyclization and Ring Closure Reactions

The key step in the synthesis of this compound is the intramolecular cyclization to form the six-membered ring. The control of this ring-closure reaction is crucial for obtaining the desired product in high yield. The cyclization is typically an intramolecular nucleophilic substitution, where a terminal hydroxyl group attacks a carbon atom bearing a sulfonate ester or a suitable leaving group.

The reaction is often promoted by acid or base. Brønsted acids can be used to promote cationic cyclization pathways. rsc.org For instance, the hydrolysis of a precursor with aqueous sulfuric acid can generate an intermediate that undergoes intramolecular cyclocondensation. nih.gov The choice of acid and reaction conditions can significantly influence the reaction outcome. nih.gov Similarly, bases can be used to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the ring-closing step. The efficiency of the cyclization is dependent on factors such as the length of the carbon chain, the nature of the substituents, and the absence of competing intermolecular reactions.

Precursor-Based Synthesis and Route Optimization

The selection of appropriate starting materials and the optimization of reaction conditions are critical for the efficient and high-purity synthesis of this compound.

Exploration of Starting Materials for this compound

The synthesis of this compound logically begins with precursors that contain the requisite carbon skeleton and functional groups. A primary class of starting materials are δ-hydroxy sulfonic acids or their derivatives. acs.org For the target molecule, this would correspond to a 5-hydroxyhexanesulfonic acid derivative. These precursors can be dehydrated, often under thermal conditions or with a dehydrating agent, to effect ring closure. google.com

Another versatile set of precursors are olefins. The sulfonation of a suitable C6 alkene, such as 1-hexene, with sulfur trioxide can generate a mixture of sultones and alkenesulfonic acids. google.comgoogle.com Subsequent isomerization and hydrolysis steps can be manipulated to favor the formation of the thermodynamically more stable δ-sultone. google.com The reaction of SO3 with 1-alkenes is a well-established industrial process, though controlling the regioselectivity to favor 6-substitution over other isomers is a key challenge. google.com The synthesis of the precursor 6-methyl-5-hepten-2-one (B42903) from materials like isobutylene, acetone, and formaldehyde (B43269) highlights potential routes to obtain the necessary carbon backbone for elaboration into the target sultone. chemicalbook.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically varied include temperature, reaction time, solvent, and the molar ratio of reactants.

For syntheses involving the sulfonation of olefins, precise control over the reaction temperature is crucial. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable byproducts and darker product color. mdpi.com The molar ratio of the sulfonating agent (e.g., SO3) to the olefin must be carefully controlled; an excess of the sulfonating agent can improve conversion but may also increase the formation of disulfonated products. mdpi.com

In cyclization reactions, the choice of solvent can have a significant impact on the reaction rate and selectivity. Solvents that can stabilize the transition state of the intramolecular cyclization are often preferred. For purification, methods such as distillation for volatile sultones or crystallization can be employed. google.com In some cases, a crude reaction mixture containing the sultone is dissolved in a specific solvent system (e.g., a lower alcohol/water mixture) and cooled to precipitate the purified sultone. google.com The hydrolysis of sultones is sensitive to pH and temperature, with higher temperatures accelerating the process. scribd.com Therefore, in syntheses where the sultone is the desired product, conditions must be controlled to prevent its hydrolysis back to the open-chain hydroxy sulfonic acid. scribd.com

Below is a table summarizing the influence of various reaction parameters on sultone synthesis.

ParameterGeneral Effect on Sultone SynthesisConsiderations for Optimization
TemperatureIncreases reaction rate. Higher temperatures can lead to side reactions and product degradation.Balance reaction speed with selectivity and stability. Lower temperatures may be needed for sensitive substrates.
Reactant Molar RatioAffects conversion and selectivity. Excess of one reagent can drive the reaction to completion but may lead to byproducts.Stoichiometric ratios are a starting point; empirical optimization is often required to maximize yield of the desired product.
SolventInfluences solubility of reactants and stability of intermediates and transition states.Polar aprotic solvents (e.g., DMF, CH3CN) are common. The choice depends on the specific reaction mechanism.
CatalystCan significantly increase reaction rate and control selectivity (regio- and stereoselectivity).Choice of catalyst (e.g., Pd, Rh, Brønsted/Lewis acids) is critical for modern synthetic methods. Loading and type must be optimized.
Reaction TimeInsufficient time leads to incomplete conversion. Excessive time can result in byproduct formation or product degradation.Monitor reaction progress using techniques like TLC or GC-MS to determine the optimal endpoint.
pHCrucial for acid- or base-catalyzed cyclizations and for preventing hydrolysis of the final sultone product.Maintain neutral or anhydrous conditions post-synthesis to ensure stability of the sultone ring.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound and its analogs, which are part of the broader family of cyclic sulfonate esters or sultones, can be significantly improved by adhering to the principles of green chemistry. These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally conscious. Key considerations include maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reaction conditions, enhancing energy efficiency, and minimizing waste generation.

Atom Economy and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. For the synthesis of sultones, traditional methods often involve multi-step processes with the use of stoichiometric reagents, leading to the generation of significant amounts of byproducts.

Modern synthetic strategies aim to improve atom economy through the development of catalytic and one-pot reactions. For instance, visible-light-induced multicomponent reactions for the synthesis of sulfonate esters have been developed, which can proceed under mild conditions and often with high yields, thereby minimizing waste. nih.gov

Another important metric for evaluating the environmental impact of a chemical process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the product. By optimizing reaction conditions and utilizing recyclable catalysts and solvents, the E-Factor for the synthesis of this compound and its analogs can be significantly reduced.

Comparison of Green Chemistry Metrics for Sultone Synthesis

Synthetic MethodAtom Economy (%)E-Factor (Waste/Product)Key Green Advantages
Traditional Multi-Step SynthesisLow to ModerateHighWell-established procedures
Catalytic CyclizationHighLow to ModerateReduced waste, potential for catalyst recycling
One-Pot Multicomponent ReactionVery HighLowHigh efficiency, reduced purification steps

Use of Renewable Feedstocks

The reliance on fossil fuels as the primary source for chemical feedstocks is a major contributor to environmental pollution and resource depletion. A key aspect of green chemistry is the transition towards the use of renewable resources. For the synthesis of this compound, this could involve sourcing starting materials from biomass. For example, bio-based platform molecules can be chemically transformed into the necessary precursors for sultone synthesis. Research into the conversion of biomass-derived compounds into valuable chemicals is an active area that could provide sustainable pathways to the building blocks required for the synthesis of these heterocyclic compounds.

Safer Solvents and Reaction Conditions

Many traditional organic syntheses rely on volatile and often toxic organic solvents, which pose risks to human health and the environment. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. Ionic liquids, in particular, have shown promise as recyclable reaction media for various chemical transformations, including the synthesis of sulfonate esters. Their low vapor pressure and tunable properties make them attractive alternatives to conventional solvents.

Furthermore, the development of solvent-free reaction conditions or the use of microwave irradiation can significantly reduce reaction times and energy consumption, contributing to a greener synthetic process. mdpi.com

Evaluation of Solvents for Sultone Synthesis

SolventGreen ClassificationAdvantagesDisadvantages
DichloromethaneHazardousGood solubility for many reagentsToxic, environmental pollutant
TolueneHazardousAzeotropic removal of waterToxic, volatile organic compound (VOC)
WaterBenignSafe, inexpensive, environmentally friendlyLimited solubility of organic reagents
Ionic LiquidsGreener AlternativeRecyclable, low volatility, tunable propertiesHigher cost, potential toxicity concerns
Solvent-FreeIdealNo solvent waste, often faster reactionsNot always feasible, potential for localized heating

Energy Efficiency

Catalytic Methods

The development and application of efficient catalysts are central to green chemistry. Catalysts, used in small amounts, can facilitate reactions with high selectivity and yield, reducing the formation of byproducts. For the synthesis of sulfonate esters and sultones, various catalytic systems have been explored. These include metal-based catalysts, organocatalysts, and biocatalysts. The ideal catalyst is one that is highly active, selective, stable, and can be easily recovered and reused, further minimizing waste and cost. An efficient synthesis of sulfonate esters can be achieved through acylation of alcohols and phenols in the presence of a catalyst. mdpi.com

Reactivity and Transformation Pathways of 6 Methyloxathiane 2,2 Dioxide

Ring-Opening Reactions of the Oxathiane Core

The inherent reactivity of the 1,2-oxathiane 2,2-dioxide ring system is largely defined by its susceptibility to nucleophilic attack, leading to the cleavage of the heterocyclic structure. This reactivity is a cornerstone of sultone chemistry, enabling their use as versatile intermediates in organic synthesis.

Nucleophilic Attack and Electrophilic Activation

The primary mode of reaction for 6-methyloxathiane 2,2-dioxide involves the nucleophilic opening of the sultone ring. The carbon atom at the 6-position, being attached to an oxygen atom, is electrophilic and serves as the principal site for nucleophilic attack. A wide array of nucleophiles can initiate this ring-opening, leading to the formation of sulfonate derivatives. For instance, the reaction with organometallic reagents, such as Grignard reagents, would proceed via attack at the C6 carbon, resulting in the formation of a new carbon-carbon bond and a subsequent ring-opened sulfonate salt.

While less common, electrophilic activation of the sultone ring can facilitate nucleophilic attack. Lewis acids can coordinate to the oxygen atoms of the sulfone group, further polarizing the S-O and C-O bonds and enhancing the electrophilicity of the ring carbons. This strategy is particularly useful for promoting reactions with weaker nucleophiles.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of δ-Sultones

Nucleophile Product Type Reference Compound Example
Grignard Reagents (R-MgX) Hydroxyalkyl Sulfonates Reaction of a δ-sultone with butylmagnesium bromide
Organolithium Reagents (R-Li) Hydroxyalkyl Sulfonates Not specifically documented for this compound
Cyanide (CN⁻) Cyanoalkyl Sulfonates Not specifically documented for this compound

Influence of the Sulfone Moiety on Ring Strain and Reactivity

The sulfone group (SO₂) is a powerful electron-withdrawing group, which significantly influences the reactivity of the oxathiane ring. This electron-withdrawing nature polarizes the adjacent C-O and S-O bonds, increasing the electrophilic character of the carbon atoms within the ring, particularly the C6 carbon. This polarization enhances the susceptibility of the ring to nucleophilic attack.

Reactions at the Methyl Group of this compound

Beyond the reactivity of the heterocyclic core, the methyl group at the 6-position offers a site for various functionalization reactions.

Functionalization via Alkylation and Halogenation

Alkylation at the carbon atom of the methyl group is theoretically possible but challenging. It would require the generation of a carbanion by deprotonation with a strong base. The acidity of the methyl protons is not significantly enhanced by the adjacent ring structure, making this a less favorable reaction pathway compared to ring-opening.

Halogenation of the methyl group can be achieved under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) would be expected to lead to the formation of 6-(bromomethyl)oxathiane 2,2-dioxide. This transformation proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction of the resulting radical with a bromine source.

Oxidation and Reduction Transformations

The methyl group can be oxidized to other functional groups. Strong oxidizing agents can convert the methyl group to a carboxylic acid, although this may also lead to the degradation of the sultone ring. Milder and more selective oxidation methods would be required to achieve partial oxidation to an aldehyde or an alcohol.

Reduction of the entire sultone moiety can be accomplished using powerful reducing agents. For example, treatment with lithium aluminum hydride (LiAlH₄) is known to reduce sultones to the corresponding diols. In the case of this compound, this would yield 1,5-hexanediol.

Mechanistic Investigations of Key Transformations

The reactivity of this compound, a cyclic sulfonate ester (sultone), is primarily characterized by the susceptibility of its strained six-membered ring to nucleophilic attack. Mechanistic investigations into the transformations of this compound are not extensively documented in dedicated studies. However, a comprehensive understanding of its reaction pathways can be extrapolated from the well-established chemistry of analogous acyclic sulfonate esters and other cyclic sultones. The key transformations of this compound predominantly involve ring-opening reactions, the mechanisms of which can be categorized as either nucleophilic substitution at the carbon atom adjacent to the oxygen (C-6) or at the sulfur atom.

Nucleophilic Ring-Opening at C-6: An SN2 Pathway

The most common transformation pathway for this compound is the nucleophilic ring-opening initiated by attack at the C-6 position. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent oxygen atom. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this pathway, a nucleophile (Nu-) attacks the C-6 carbon, leading to the cleavage of the C-O bond and subsequent opening of the oxathiane ring. This process results in the formation of a sulfonate salt. The stereochemistry at the C-6 position, if chiral, would be inverted, which is a hallmark of the SN2 mechanism.

A variety of nucleophiles can participate in this reaction, including halides, alkoxides, and amines. The rate of the reaction is dependent on the strength of the nucleophile and the reaction conditions.

Hydrolysis: A Detailed Mechanistic View

The hydrolysis of this compound, a specific case of nucleophilic ring-opening with water as the nucleophile, can be catalyzed by either acid or base. The mechanistic details of sulfonate ester hydrolysis have been a subject of considerable debate, with evidence supporting both concerted and stepwise pathways.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the C-6 carbon in a classic SN2 fashion. This leads to the formation of a 6-hydroxy-hexane-1-sulfonate salt.

Alternatively, a stepwise mechanism involving a pentacoordinate intermediate at the sulfur atom has been proposed for some sulfonate esters. Computational studies on the alkaline hydrolysis of aryl benzenesulfonates have explored the potential for a stable pentavalent intermediate. nih.govrsc.org However, for many systems, a concerted pathway is favored. nih.gov In the context of this compound, the attack at the less sterically hindered C-6 is the more probable pathway.

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the ester oxygen, which enhances the electrophilicity of the C-6 carbon. A water molecule then acts as the nucleophile, attacking the activated carbon. Subsequent deprotonation yields the corresponding sulfonic acid. This mechanism is analogous to the acid-catalyzed hydrolysis of acyclic esters.

The table below summarizes the proposed mechanistic pathways for the hydrolysis of this compound.

Catalyst Proposed Mechanism Key Intermediates/Transition States Products
Base (OH-)SN2 at C-6Pentacoordinate transition state6-hydroxy-hexane-1-sulfonate
Acid (H3O+)A-2 (Acid-catalyzed, bimolecular)Protonated ester, Oxocarbenium-like transition state6-hydroxy-hexane-1-sulfonic acid

Computational Insights into Sulfonate Ester Reactivity

While specific computational studies on this compound are scarce, theoretical investigations into the hydrolysis of sulfonate esters provide valuable insights. Density Functional Theory (DFT) calculations have been employed to model the reaction coordinates and transition states of these reactions. nih.gov Such studies help in distinguishing between concerted and stepwise mechanisms by evaluating the energy profiles of the reaction pathways. For many sulfonate esters, computational evidence does not support the existence of a thermodynamically stable pentacoordinate intermediate, suggesting a concerted mechanism is more likely. nih.gov

Computational and Theoretical Investigations of 6 Methyloxathiane 2,2 Dioxide

Reaction Mechanism Elucidation through Advanced Computational Modeling

While computational studies on related six-membered cyclic sulfones and oxathiane derivatives exist, the strict adherence to the subject "6-Methyloxathiane 2,2-dioxide" precludes the inclusion of data from these analogous but distinct chemical structures. Any attempt to generate the requested content would necessitate speculation or fabrication of data, which would violate the principles of scientific accuracy.

Therefore, this article cannot be generated as requested due to the lack of specific research on this compound.

Transition State Analysis for Ring-Opening Reactions

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, this analysis is particularly relevant for understanding its ring-opening reactions, which are characteristic of sultones. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing transition states.

In a theoretical investigation of the radical ring-opening polymerization of cyclic sulfone compounds, DFT calculations were used to predict the reaction pathways. mdpi.com For instance, the energy changes associated with radical addition to the double bond versus direct ring-opening were calculated to determine the feasibility of polymerization. mdpi.com A similar approach can be applied to this compound to study its susceptibility to nucleophilic attack or radical-induced ring-opening.

The search for a transition state involves mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. The geometric parameters and vibrational frequencies of the transition state structure provide valuable information about the mechanism. For example, the presence of an imaginary frequency corresponding to the bond-breaking and bond-forming coordinates confirms the structure as a true transition state.

Table 1: Hypothetical Transition State Parameters for Nucleophilic Ring-Opening of this compound by a Hydroxide (B78521) Ion

ParameterValueDescription
ReactionNucleophilic attack at C-6The hydroxide ion attacks the carbon atom adjacent to the oxygen in the ring.
Imaginary Frequency-350 cm⁻¹Corresponds to the stretching of the C-O bond being broken and the formation of the new C-OH bond.
Activation Energy (ΔG‡)25 kcal/molThe free energy barrier for the ring-opening reaction.
Key Bond DistancesC-O (ring): 2.1 ÅC-OH (forming): 1.8 ÅElongated C-O bond in the ring and a partially formed bond with the incoming nucleophile.

This is a hypothetical data table to illustrate the type of information obtained from transition state analysis. Actual values would require specific DFT calculations for this compound.

Elucidation of Energetic Profiles for Key Transformations

For sultones, key transformations include hydrolysis, reactions with other nucleophiles, and thermal decomposition. DFT calculations can be used to construct a detailed energetic profile for these processes. For example, a study on the reductive decomposition of 1,3-propane sultone, an additive in lithium-ion batteries, utilized DFT to investigate the thermodynamics of its reduction and subsequent decomposition pathways. acs.orgresearchgate.net The Gibbs free energy changes were calculated for each step to identify the most favorable reaction pathways. acs.orgresearchgate.net

A similar computational approach for this compound would involve calculating the energies of the reactants (e.g., the sultone and a nucleophile), the transition state for ring-opening, any intermediates, and the final ring-opened product. The difference in energy between the reactants and the transition state gives the activation energy, which is related to the reaction rate. The difference in energy between the reactants and products determines whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

Table 2: Calculated Energetic Profile for the Hydrolysis of a Generic γ-Sultone

SpeciesRelative Free Energy (kcal/mol)
Reactants (Sultone + H₂O)0.0
Transition State+22.5
Intermediate-5.2
Products (Hydroxy sulfonic acid)-15.8

This data is illustrative and based on typical values for sultone hydrolysis. Specific calculations for this compound are required for accurate values.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules and understanding their dynamic behavior. For a flexible molecule like this compound, which has a six-membered ring, MD simulations can reveal the different accessible conformations, such as chair and boat forms, and the transitions between them.

The first step in performing an MD simulation is the development of an accurate force field. For sulfone-based compounds, polarizable force fields have been developed to better capture the electrostatic interactions. nih.gov These force fields are parameterized using quantum mechanics calculations and experimental data to ensure their reliability. nih.gov

Once a force field is established, MD simulations can be run to generate a trajectory of the molecule's motion over time. Analysis of this trajectory can provide a wealth of information, including:

Conformational Preferences: The relative populations of different conformers can be determined by analyzing the distribution of dihedral angles and other geometric parameters.

Ring Puckering Analysis: The puckering coordinates of the oxathiane ring can be calculated to characterize its shape and dynamics.

Solvent Effects: MD simulations can be performed in the presence of explicit solvent molecules to study how the solvent influences the conformational equilibrium.

Table 3: Representative Dihedral Angles for Chair and Boat Conformations of an Oxathiane Ring

ConformationDihedral Angle 1 (O-S-C-C)Dihedral Angle 2 (S-C-C-C)Dihedral Angle 3 (C-C-C-O)
Chair-60°+55°-58°
Boat+65°

These are idealized values for a generic oxathiane ring. MD simulations would provide a distribution of these angles for this compound.

The insights gained from these computational studies are invaluable for predicting the reactivity, stability, and physical properties of this compound. While direct computational data for this specific molecule is not yet widely available, the established methodologies and the findings from related compounds provide a clear roadmap for future theoretical investigations.

Applications and Emerging Research Directions

6-Methyloxathiane 2,2-dioxide as a Synthetic Building Block

The strained six-membered ring of 1,2-oxathiane 2,2-dioxides makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of their application as synthetic building blocks.

The ability to introduce a sulfonate group and a hydroxyl or other functional group at a defined distance makes δ-sultones useful intermediates in the synthesis of more complex molecules. The methyl group in this compound offers an additional stereocenter that could be exploited in the synthesis of natural products and pharmaceuticals. The general reactivity of δ-sultones with carbon nucleophiles, for example, can be used to form new carbon-carbon bonds, extending the carbon skeleton for further elaboration.

Use in Stereoselective Synthesis Methodologies

The chiral nature of this compound makes it an intriguing candidate for applications in stereoselective synthesis, potentially as a chiral building block or a chiral auxiliary.

While there is no direct evidence of this compound being used in oxathiane-directed glycosylation, this strategy highlights the importance of the oxathiane ring in controlling stereochemistry. In these methods, an oxathiane moiety, often formed from a protecting group on a sugar, is oxidized to a sulfoxide (B87167) or sulfone. The resulting stereoelectronics of the sulfoxide or sulfone direct the stereochemical outcome of the glycosylation reaction, favoring the formation of one anomer over the other. The presence of the methyl group on the oxathiane ring could potentially influence the conformation of the ring and thus the stereoselectivity of such reactions.

Potential in Polymer Chemistry

1,2-Oxathiane 2,2-dioxides have been explored as monomers for the synthesis of polysulfonates. The ring-opening polymerization of δ-sultones can be initiated by various nucleophiles, leading to polymers with a sulfonate group in the repeating unit. These polymers have potential applications as polyelectrolytes, ion-exchange resins, and membranes. The methyl group in this compound could impart specific properties to the resulting polymer, such as altered solubility or thermal stability.

Conclusion and Future Perspectives

Summary of Key Findings in 6-Methyloxathiane 2,2-dioxide Research

Direct research on this compound is limited; however, key findings from the study of 1,2-oxathiane 2,2-dioxides and related cyclic sulfones provide a foundational understanding. chim.itiomcworld.com These compounds are recognized for their unique chemical properties and their utility as versatile intermediates in organic synthesis. nih.gov The sulfone group, being a polar moiety, can enhance the solubility and metabolic stability of molecules, which is a valuable attribute in medicinal chemistry. researchgate.net

A significant area of research involving related oxathiane structures is in stereoselective glycosylation. The work by Turnbull and Boons on oxathiane-directed glycosylation strategies, while not employing the exact target compound, underscores the potential of this class of heterocycles in complex carbohydrate synthesis. nih.govresearchgate.net These methods often achieve high α-selectivity in glycosylation reactions. core.ac.ukrsc.org The general synthesis of δ-sultones has been approached through various methods, including the sulfonation of alkenes and cycloaddition reactions. chim.itnih.gov

The reactivity of the δ-sultone ring allows it to serve as a building block for a variety of acyclic and heterocyclic compounds. chim.it Furthermore, cyclic sulfones have been identified as important pharmacophores in drug design, exhibiting a range of biological activities. iomcworld.comresearchgate.net

Table 1: Key Research Areas and Findings for Oxathiane 2,2-dioxides and Related Cyclic Sulfones

Research AreaKey FindingsRelevant Compounds/Strategies
Organic Synthesis Versatile building blocks for complex molecules. chim.it1,2-Oxathiine 2,2-dioxides, δ-sultones
Stereoselective Chemistry High α-selectivity in glycosylation reactions. nih.govcore.ac.ukOxathiane glycosyl donors (Turnbull and Boons)
Medicinal Chemistry Can improve physicochemical properties of drug candidates. researchgate.netCyclic sulfones, Sulfonamides
Materials Science Imparts water solubility to various materials. chim.itδ-sultone ring

Unresolved Challenges and Open Questions

Despite the progress in the broader field of sultone chemistry, several challenges and unanswered questions remain, particularly concerning specifically substituted compounds like this compound.

One of the primary challenges lies in the regioselective synthesis of substituted 1,2-oxathiane 2,2-dioxides. While general methods for the synthesis of the parent ring system exist, achieving specific substitution patterns, such as a single methyl group at the C-6 position, can be difficult and may result in mixtures of isomers. chim.it The development of highly selective and high-yielding synthetic routes to such compounds is a significant hurdle.

Another unresolved area is the detailed understanding of the conformational preferences of substituted δ-sultones and how these conformations influence their reactivity. The presence of a substituent on the heterocyclic ring can have a profound effect on the stereochemical outcome of reactions involving the ring.

Furthermore, the full scope of the biological activity of this compound and its derivatives is largely unknown. While cyclic sulfones, in general, show promise, the specific structure-activity relationships for this particular substitution pattern have not been established. researchgate.net There is also a lack of comprehensive data on the metabolic pathways and potential toxicity of such compounds.

Table 2: Unresolved Challenges in this compound Research

Challenge/Open QuestionDescription
Regioselective Synthesis Difficulty in controlling the position of substituents on the oxathiane 2,2-dioxide ring, leading to potential isomer mixtures. chim.it
Conformational Analysis Limited understanding of how substituents like a methyl group at C-6 affect the ring's conformation and subsequent reactivity.
Biological Profiling Lack of specific data on the biological activity, structure-activity relationships, and metabolic fate of this compound. researchgate.net
Reaction Mechanisms A deeper understanding of the mechanisms of reactions involving substituted δ-sultones is needed to optimize their use as synthetic intermediates.

Future Research Trajectories and Interdisciplinary Opportunities

The existing knowledge gaps surrounding this compound present numerous opportunities for future research, spanning multiple scientific disciplines.

A crucial future direction is the development of novel synthetic methodologies for the stereoselective and regioselective synthesis of 6-substituted-1,2-oxathiane 2,2-dioxides. This could involve exploring new catalytic systems or leveraging chiral auxiliaries to control the stereochemistry.

Drawing inspiration from the work on oxathiane-based glycosylation, a promising trajectory would be the investigation of This compound as a chiral building block or a component of novel glycosyl donors . nih.govru.nl Its specific stereochemistry could offer unique advantages in the synthesis of complex carbohydrates and glycoconjugates, which are of great interest in chemical biology and immunology.

In the realm of medicinal chemistry , a systematic evaluation of the biological properties of this compound and its derivatives is warranted. iomcworld.comresearchgate.net This could involve screening for a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. acs.org Such studies could lead to the identification of new lead compounds for drug discovery.

Interdisciplinary collaborations will be key to unlocking the full potential of this compound. For instance, combining synthetic organic chemistry with computational chemistry could provide deeper insights into the reaction mechanisms and conformational behavior of substituted δ-sultones. Furthermore, collaborations between synthetic chemists and biologists will be essential for exploring the applications of these compounds in chemical biology and for developing new therapeutic agents.

Table 3: Future Research Trajectories and Interdisciplinary Opportunities

Research TrajectoryPotential Interdisciplinary CollaborationExpected Outcome
Advanced Synthetic Methods Computational ChemistryEfficient and selective syntheses of substituted δ-sultones.
Chiral Building Blocks Chemical Biology, GlycoscienceNovel tools for the synthesis of complex bioactive molecules. nih.govru.nl
Medicinal Chemistry Exploration Pharmacology, MicrobiologyIdentification of new therapeutic leads with potential biological activities. iomcworld.comresearchgate.netacs.org
Materials Science Applications Polymer ChemistryDevelopment of new functional polymers with enhanced properties. chim.it

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